molecular formula C23H15ClF3N3O4S B3040974 5-Acetyl-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}-4-(4-methoxyphenyl)-6-methylnicotinonitrile CAS No. 256414-71-8

5-Acetyl-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}-4-(4-methoxyphenyl)-6-methylnicotinonitrile

Cat. No.: B3040974
CAS No.: 256414-71-8
M. Wt: 521.9 g/mol
InChI Key: QZMAZOAATGJWKS-UHFFFAOYSA-N
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Description

Key structural features include:

  • Acetyl group at position 5, which may enhance lipophilicity and modulate electronic properties.
  • Thioether linkage connecting the nicotinonitrile core to a substituted phenyl ring containing chloro (Cl), nitro (NO₂), and trifluoromethyl (CF₃) groups.
  • 4-Methoxyphenyl group at position 4, an electron-donating moiety that could counterbalance electronic effects from other substituents.
  • Methyl group at position 6, contributing to steric bulk and influencing molecular conformation.

Properties

IUPAC Name

5-acetyl-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O4S/c1-11-20(12(2)31)21(13-4-6-14(34-3)7-5-13)15(10-28)22(29-11)35-19-9-17(24)16(23(25,26)27)8-18(19)30(32)33/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAZOAATGJWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)SC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])C#N)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Acetyl-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}-4-(4-methoxyphenyl)-6-methylnicotinonitrile is a complex organic compound with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H15ClF3N3O4S
  • Molecular Weight : 521.90 g/mol
  • CAS Number : Not provided in the search results.

Biological Activity Overview

The compound's biological activity has been assessed primarily in relation to its potential as an anti-inflammatory and antitumor agent. The following sections detail specific activities and findings from various research studies.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • In vitro studies have demonstrated that compounds similar to this compound exhibit inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The inhibition range reported for related compounds was between 12 to 68 μM, indicating significant anti-inflammatory potential .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the disruption of cell cycle progression. Further investigation is needed to elucidate the specific pathways involved.
  • Antimicrobial Properties :
    • Some derivatives of similar structures have shown antimicrobial activity against a range of bacteria and fungi, although specific data on this compound's efficacy is limited.

Case Study 1: Inhibition of PLA2

A study focused on the inhibition of venom PLA2 by compounds containing chromene moieties, which are structurally similar to our compound of interest. The study found that certain derivatives exhibited IC50 values as low as 12.5 μM, indicating strong binding affinity and potential as anti-inflammatory agents .

Case Study 2: Anticancer Screening

In a screening of various synthetic compounds for anticancer activity, several derivatives were tested against human cancer cell lines. Results indicated that certain structures led to significant reductions in cell viability, suggesting that modifications similar to those in this compound could enhance anticancer properties.

Research Findings Summary Table

Activity Effectiveness (IC50 or μM) Reference
PLA2 Inhibition12 - 68 μM
Anticancer ActivitySignificant reduction in viabilityPreliminary studies
Antimicrobial ActivityLimited data availableVarious studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several nicotinonitrile and arylthio derivatives. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Molecular Formula Notable Features
Target Compound Nicotinonitrile Acetyl, [5-Cl-2-NO₂-4-CF₃-phenyl]thio, 4-MeO-phenyl, 6-Me C₂₃H₁₅ClF₃N₃O₃S High electron-withdrawing capacity from CF₃, Cl, NO₂; balanced by MeO-phenyl .
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile Nicotinonitrile 6-cyclopropyl, 2-OH, 4-CF₃, 5-Cl C₁₀H₆ClF₃N₂O Hydroxy group enhances hydrogen bonding; cyclopropyl introduces steric hindrance.
5-Chloro-2-nitro-4-(trifluoromethyl)aniline Aniline 5-Cl, 2-NO₂, 4-CF₃ C₇H₄ClF₃N₂O₂ Simpler structure with strong electron-withdrawing groups; precursor for arylthio synthesis.
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid Benzoic acid 2-NO₂, 5-(2-Cl-4-CF₃-phenoxy) C₁₄H₇ClF₃NO₅ Carboxylic acid group increases solubility; phenoxy linkage differs from thioether.

Physicochemical Properties

  • In contrast, the hydroxy group in the nicotinonitrile analogue introduces polarity and hydrogen-bonding capacity.
  • Steric Considerations : The 6-methyl group in the target compound and the cyclopropyl group in impose steric constraints, which may affect binding interactions in biological systems or crystallinity in materials.
  • Solubility : The 4-methoxyphenyl group in the target compound likely improves solubility compared to purely hydrophobic analogues like but reduces it relative to carboxylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}-4-(4-methoxyphenyl)-6-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}-4-(4-methoxyphenyl)-6-methylnicotinonitrile

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